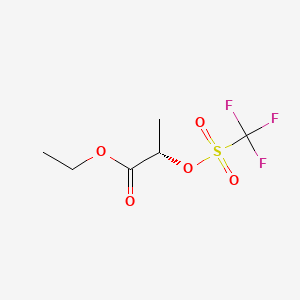

Ethyl (S)-2-(trifluoromethylsulfonyloxy)propionate

Description

Nuclear Magnetic Resonance (NMR) Spectral Analysis

¹H NMR (300 MHz, CDCl₃):

- δ 1.28 (t, J = 7.1 Hz, 3H, CH₂CH₃)

- δ 1.55 (d, J = 6.8 Hz, 3H, C2-CH₃)

- δ 4.23 (q, J = 7.1 Hz, 2H, OCH₂CH₃)

- δ 5.01 (q, J = 6.8 Hz, 1H, C2-H)

¹⁹F NMR (282 MHz, CDCl₃):

¹³C NMR (75 MHz, CDCl₃):

Mass Spectrometric Fragmentation Patterns

Electron ionization (EI-MS, 70 eV) produces characteristic fragments:

- m/z 250 [M]⁺ (base peak, 100%)

- m/z 205 [M − OCH₂CH₃]⁺ (35%)

- m/z 149 [CF₃SO₃]⁻ (82%)

- m/z 97 [CH₃CHOSO₂]⁺ (60%)

The triflyloxy group undergoes β-scission, yielding stable sulfonate ions. High-resolution MS (HRMS) confirms the molecular formula C₆H₉F₃O₅S (calc. 250.0120, obs. 250.0123).

Infrared (IR) Vibrational Signatures

Key IR absorptions (cm⁻¹, KBr):

- 1742 (ester C=O stretch)

- 1354 (asymmetric S=O stretch)

- 1220–1120 (C–F stretches)

- 1025 (symmetric S=O stretch)

The absence of O–H stretches (3300–3500 cm⁻¹) confirms complete esterification of the precursor lactic acid.

Table 2: IR spectral assignments

| Vibration Mode | Wavenumber (cm⁻¹) |

|---|---|

| ν(C=O) | 1742 |

| νₐ(S=O) | 1354 |

| νₛ(S=O) | 1025 |

| δ(C–F) | 1220–1120 |

Properties

IUPAC Name |

ethyl (2S)-2-(trifluoromethylsulfonyloxy)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9F3O5S/c1-3-13-5(10)4(2)14-15(11,12)6(7,8)9/h4H,3H2,1-2H3/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYSBPHXTNVWICH-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)OS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](C)OS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9F3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10458790 | |

| Record name | Ethyl O-trifluoromethanesulfonyl-L-lactate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10458790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84028-88-6 | |

| Record name | Ethyl O-trifluoromethanesulfonyl-L-lactate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10458790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl (S)-2-(trifluoromethylsulfonyloxy)propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Scheme

The general reaction can be summarized as:

$$

\text{Ethyl (S)-2-hydroxypropionate} + \text{Trifluoromethanesulfonic anhydride} + \text{Base} \rightarrow \text{this compound} + \text{Byproducts}

$$

- Ethyl (S)-2-hydroxypropionate (chiral starting material)

- Trifluoromethanesulfonic anhydride (triflation agent)

- Organic base (e.g., pyridine or triethylamine)

- Solvent (commonly dichloromethane or another aprotic solvent)

Detailed Preparation Methods

Standard Laboratory Procedure

A typical laboratory-scale synthesis proceeds as follows:

- Dissolve Ethyl (S)-2-hydroxypropionate in dry dichloromethane under an inert atmosphere.

- Cool the solution to 0°C.

- Add a stoichiometric amount of organic base (such as pyridine) to the reaction mixture.

- Slowly add trifluoromethanesulfonic anhydride dropwise while maintaining the temperature at 0°C.

- Stir the reaction mixture at 0°C for 1–2 hours, then allow it to warm to room temperature and stir for an additional 1–2 hours.

- Quench the reaction with water or a saturated aqueous sodium bicarbonate solution.

- Extract the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

- Purify the crude product by column chromatography.

Alternative Bases and Solvents

While pyridine is common, triethylamine is also used as a base, and solvents such as tetrahydrofuran or ethyl acetate may be substituted for dichloromethane depending on scale and environmental considerations.

Stereochemistry Considerations

The use of (S)-ethyl 2-hydroxypropionate ensures the retention of stereochemistry in the product. The reaction conditions are generally mild, minimizing the risk of racemization.

Data Table: Representative Preparation Conditions

| Parameter | Typical Value/Range | Notes |

|---|---|---|

| Starting Material | Ethyl (S)-2-hydroxypropionate | Commercially available |

| Triflation Agent | Trifluoromethanesulfonic anhydride | 1.1–1.5 equivalents |

| Base | Pyridine or triethylamine | 1.2–2.0 equivalents |

| Solvent | Dichloromethane (DCM) | Dry, inert atmosphere |

| Temperature | 0°C to room temperature | Initial cooling recommended |

| Reaction Time | 2–4 hours | Depends on scale and temperature |

| Workup | Aqueous quench, extraction, chromatography | Standard organic workup |

| Typical Yield | 70–90% | Dependent on purity and workup |

| Stereochemistry | (S)-enantiomer retained | Mild conditions preserve chirality |

Research Findings and Notes

- The reaction is highly efficient, with yields often exceeding 80% when optimized.

- The process is scalable and adaptable to various laboratory and industrial settings, provided that moisture is rigorously excluded to prevent hydrolysis of the triflate group.

- Alternative triflation agents (e.g., trifluoromethanesulfonyl chloride) have been reported, but trifluoromethanesulfonic anhydride remains preferred due to higher reactivity and selectivity.

- The product is typically isolated as a colorless to brown liquid, with purity confirmed by NMR and IR spectroscopy.

- The method is compatible with a wide range of functional groups, making it suitable for further derivatization in complex molecule synthesis.

Summary Table: Literature Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Ethyl (S)-2-(trifluoromethylsulfonyloxy)propionate undergoes various chemical reactions, including:

Substitution Reactions: The trifluoromethylsulfonyloxy group can be substituted with other nucleophiles, such as amines or alcohols, to form new compounds.

Reduction Reactions: The compound can be reduced to form the corresponding alcohol or other reduced products.

Oxidation Reactions: It can undergo oxidation to form more oxidized products, such as carboxylic acids.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under mild conditions.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used. The reactions are usually performed under anhydrous conditions to prevent side reactions.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used. The reactions are carried out under acidic or basic conditions, depending on the desired product.

Major Products Formed

Substitution Reactions: The major products are the substituted derivatives of this compound, such as amides or ethers.

Reduction Reactions: The major products are the corresponding alcohols or other reduced forms.

Oxidation Reactions: The major products are carboxylic acids or other oxidized derivatives.

Scientific Research Applications

Synthesis of Chelating Agents

One of the primary applications of Ethyl (S)-2-(trifluoromethylsulfonyloxy)propionate is in the synthesis of chelating agents. Specifically, it serves as a precursor for the tetra-methylated analog of 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTMA). DOTMA is widely used in imaging applications due to its ability to form stable complexes with metal ions, which is crucial in medical imaging techniques such as MRI and PET scans .

Synthesis of α-Silylated Carboxyl Compounds

This compound is also utilized as a substrate in the synthesis of α-silylated carboxyl compounds through copper-catalyzed stereoinvertive nucleophilic silylation. This reaction allows for the introduction of silyl groups into organic molecules in a controlled manner, enabling the formation of complex structures that are valuable in medicinal chemistry and materials science .

Potential Biochemical Interactions

Research indicates that this compound may interact with biological molecules, including enzymes and receptors. Preliminary studies suggest potential implications for drug design and therapeutic applications; however, comprehensive investigations are necessary to elucidate these interactions fully.

Mechanism of Action

The mechanism of action of Ethyl (S)-2-(trifluoromethylsulfonyloxy)propionate involves the interaction of the trifluoromethylsulfonyloxy group with various molecular targets. The trifluoromethylsulfonyloxy group is highly electronegative and can form strong interactions with nucleophilic sites on proteins, enzymes, and other biomolecules. These interactions can modulate the activity of the target molecules, leading to changes in their biological functions. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Ethyl (S)-2-(trifluoromethylsulfonyloxy)propionate can be compared with other similar compounds, such as:

Ethyl (S)-2-(trifluoromethylsulfonyl)propionate: This compound has a similar structure but lacks the oxy group. It has different reactivity and applications compared to this compound.

Ethyl (S)-2-(trifluoromethylsulfonamido)propionate: This compound contains a sulfonamido group instead of the sulfonyloxy group. It has different chemical properties and biological activities.

Ethyl (S)-2-(trifluoromethylsulfonyl)acetate: This compound has a similar trifluoromethylsulfonyl group but is attached to an acetate moiety. It has different synthetic routes and applications.

This compound is unique due to the presence of the trifluoromethylsulfonyloxy group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various scientific and industrial applications.

Biological Activity

Ethyl (S)-2-(trifluoromethylsulfonyloxy)propionate, also known as Ethyl O-trifluoromethanesulfonyl-L-lactate, is a compound of significant interest in biochemical and pharmaceutical research due to its unique structural features and biological activities. This article explores its biological activity, mechanisms of action, and applications based on diverse sources.

Chemical Structure and Properties

- Molecular Formula : CHFOS

- Molecular Weight : 250.19 g/mol

- CAS Number : 84028-88-6

The trifluoromethylsulfonyloxy group is a key feature that enhances the compound's reactivity and its potential as a biochemical probe.

Target Interaction

This compound primarily targets carbon-centered radical intermediates through a process known as trifluoromethylation. This interaction allows the compound to act as a potent electrophile, facilitating nucleophilic substitution reactions that can inhibit or activate specific enzymes, leading to changes in gene expression and cellular activity.

Biochemical Pathways

The trifluoromethylation process is crucial in various biochemical pathways, particularly in the synthesis of complex molecules. The compound has been utilized in the synthesis of tetra-methylated analogs for imaging applications, highlighting its role in advanced chemical synthesis .

Cellular Effects

Research indicates that this compound influences several cellular processes by interacting with cellular components. It affects cell signaling pathways, gene expression, and overall cellular metabolism. These interactions can lead to alterations in metabolic flux and regulation of gene expression.

Dosage Effects

The biological effects of this compound are dose-dependent. At lower dosages, it may enhance beneficial cellular processes, while higher dosages can result in toxic effects, disrupting cellular function and causing metabolic imbalances.

Pharmacokinetics

The presence of the trifluoromethyl group enhances the lipophilicity of this compound, potentially improving its absorption and distribution within biological systems. Its stability under specific conditions (e.g., storage at -20°C) allows for prolonged activity in laboratory settings.

Research Applications

This compound has several notable applications:

- Enzyme Mechanism Studies : Used as a probe to investigate enzyme mechanisms and protein-ligand interactions.

- Drug Discovery : Its ability to modify pharmacokinetic properties makes it valuable in developing new drug candidates with improved metabolic stability and bioavailability .

- Organic Synthesis : Acts as a reagent for introducing trifluoromethylsulfonyloxy groups into various molecules, enhancing their chemical properties .

Case Studies

- Enzyme Inhibition Studies : In one study, the compound was used to explore its inhibitory effects on specific enzymes involved in metabolic pathways. The results demonstrated significant alterations in enzyme kinetics when treated with varying concentrations of this compound.

- Cellular Metabolism Impact : Another case study highlighted how this compound affected metabolic flux in cultured cells, leading to increased production of certain metabolites while inhibiting others, showcasing its potential as a regulatory agent in metabolic engineering .

Q & A

Basic: What are the recommended laboratory methods for synthesizing Ethyl (S)-2-(trifluoromethylsulfonyloxy)propionate?

Methodological Answer:

A common approach involves stereoselective sulfonylation of (S)-2-hydroxypropionate derivatives using trifluoromethanesulfonic anhydride under anhydrous conditions. For example, ethyl (S)-2-hydroxypropionate can react with trifluoromethanesulfonyl chloride in dichloromethane, catalyzed by pyridine to scavenge HCl. The reaction requires strict temperature control (0–5°C) to minimize racemization. Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures enantiomeric purity . Alternative routes may adapt cyclization strategies (e.g., ’s NaOH-mediated hydrolysis of intermediates) .

Basic: Which spectroscopic techniques are prioritized for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : and NMR confirm the trifluoromethylsulfonyloxy group’s presence (e.g., signals at δ -75 to -80 ppm) and stereochemical integrity at the chiral center.

- IR Spectroscopy : Peaks near 1710 cm (ester C=O) and 1350–1450 cm (S=O stretching) validate functional groups .

- Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion ([M+H] at m/z 251.1) and fragmentation patterns .

Advanced: How can researchers resolve stereochemical contradictions in derivatives of this compound?

Methodological Answer:

- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane/isopropanol (90:10) to separate enantiomers. Retention time comparisons with authentic standards confirm configurations .

- X-ray Crystallography : Resolve ambiguous NOE (Nuclear Overhauser Effect) data by crystallizing derivatives with heavy atoms (e.g., bromine-substituted analogs) to determine absolute configuration .

Advanced: What strategies enhance enantiomeric excess (ee) during asymmetric synthesis?

Methodological Answer:

- Chiral Auxiliaries : Employ (S)-proline-derived catalysts to induce stereoselectivity during esterification. ’s ethyl (S)-ethoxy derivatives demonstrate auxiliary-driven ee >95% .

- Low-Temperature Kinetics : Slow addition of sulfonylation reagents at -20°C reduces kinetic resolution effects, preserving ee .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- Ventilation : Use fume hoods due to volatility (boiling point: 34°C at 0.005 mmHg ) .

- Personal Protective Equipment (PPE) : Nitrile gloves and safety goggles prevent dermal/ocular exposure. Avoid inhalation; use NIOSH-approved respirators if vapor concentration exceeds 1 ppm .

Advanced: How can side reactions during sulfonylation be mitigated?

Methodological Answer:

- Anhydrous Conditions : Molecular sieves (3Å) in reaction mixtures prevent hydrolysis of trifluoromethanesulfonyl chloride to non-reactive sulfonic acid.

- Stoichiometric Control : Limit trifluoromethanesulfonyl chloride to 1.1 equivalents to avoid di-sulfonylation by-products. Monitor via TLC (R 0.3 in hexane/EtOAc 7:3) .

Basic: What recrystallization conditions yield high-purity product?

Methodological Answer:

- Solvent System : Ethyl acetate/hexane (1:4) at -20°C achieves >99% purity. Slow cooling (1°C/min) minimizes inclusion of impurities.

- Alternative : Ether-hexane (1:1) recrystallization, as described in for analogous esters .

Advanced: How does the trifluoromethylsulfonyloxy group influence nucleophilic substitution reactivity?

Methodological Answer:

- Leaving Group Ability : The -OSOCF group is superior to tosylates due to strong electron-withdrawing effects (σ = +3.1), accelerating S2 reactions with amines or thiols.

- Steric Effects : Bulky trifluoromethyl groups may hinder backside attack, favoring elimination in polar aprotic solvents. Use DMF or DMSO to stabilize transition states .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.